- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571
Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
CAS-Nr.:943595-13-9
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2-(bromomethoxy)-6-methoxybenzoate
- methyl 2-(bromomethyl)-6-methoxybenzoate
- 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
- AKOS024259187
- AS-48094
- Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
- MFCD15474833
- DA-33125
- SCHEMBL14352049
- methyl2-(bromomethyl)-6-methoxybenzoate
- F17793
- SB40127
- KJLOXBFOHKOSBO-UHFFFAOYSA-N
- 943595-13-9
- 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
- 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
-
- MDL: MFCD15474833
- Inchi: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
- InChI-Schlüssel: KJLOXBFOHKOSBO-UHFFFAOYSA-N
- Lächelt: O=C(C1C(CBr)=CC=CC=1OC)OC
Berechnete Eigenschaften
- Genaue Masse: 257.98916g/mol
- Monoisotopenmasse: 257.98916g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 196
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 35.5Ų
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009850-250mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A015009850-500mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015009850-1g |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| TRC | B994185-10mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994185-50mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B994185-100mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 100mg |
$ 295.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-1g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-5g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 5g |
21964.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-500mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-250mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 250mg |
1908.1CNY | 2021-05-08 |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 4 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route, Tetrahedron, 2007, 63(49), 12123-12130
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Acetonitrile
Referenz
- Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 72 °C; 3 h, reflux
Referenz
- Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Treating long QT syndrome, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153], Tetrahedron Letters, 2007, 48(35),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
Referenz
- Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G, Tetrahedron, 2008, 64(49), 11050-11057
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Referenz
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol, Tetrahedron Letters, 2007, 48(23), 4131-4134
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 15 min, 25 °C; 12 h, 60 °C
Referenz
- Compounds modulating protein recruitment and/or degradation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, rt → reflux
Referenz
- Histone acetyltransferase activators and compositions and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, reflux
Referenz
- Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Referenz
- Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine, Tetrahedron, 2018, 74(2), 224-239
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Referenz
- Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders, World Intellectual Property Organization, , ,
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Bestellnummer:A1045985
Bestandsstatus:in Stock
Menge:100mg/250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:21
Preis ($):173.0/292.0/788.0
Email:sales@amadischem.com
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Verwandte Literatur
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):173.0/292.0/788.0